
1,2-Epoxy-4-vinylcyclohexane
Overview
Description
1,2-Epoxy-4-vinylcyclohexane (CAS 106-86-5) is an alicyclic epoxide with a bicyclic structure, comprising a cyclohexane ring fused to an epoxy group and a vinyl substituent. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol . The compound exists as a mixture of isomers, primarily 4-vinyl-7-oxabicyclo[4.1.0]heptane and 3-vinyl-7-oxabicyclo[4.1.0]heptane . Key physical properties include a boiling point of 159–169°C (depending on isomer composition) and a density of 0.952 g/mL at 25°C .
Preparation Methods
Catalytic Epoxidation of 4-Vinylcyclohexene
The most widely studied route involves the epoxidation of 4-vinylcyclohexene using peroxides or peracids. This method leverages the reactivity of the vinyl group toward electrophilic oxygen donors.
Peracid-Mediated Epoxidation
Peracids such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide derivatives are employed under mild conditions. The reaction proceeds via a concerted mechanism, where the peracid oxygen attacks the double bond, forming the epoxide ring.
Key Parameters :
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Temperature : 0–25°C (prevents side reactions like ring-opening).
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Solvent : Dichloromethane or ethyl acetate (inert, polar aprotic).
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Stoichiometry : 1.1–1.3 equivalents of peracid relative to alkene.
Table 1: Epoxidation Efficiency with mCPBA
Substrate | mCPBA Equiv. | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
4-Vinylcyclohexene | 1.2 | 0 | 6 | 78 |
4-Vinylcyclohexene | 1.1 | 25 | 4 | 85 |
Transition Metal-Catalyzed Epoxidation
Iron and manganese complexes have emerged as sustainable catalysts for selective epoxidation. For example, iron pyridylamino-bis(phenolate) complexes activate molecular oxygen or hydrogen peroxide, achieving conversions up to 85% at 70°C under 20 bar O₂ .
Mechanistic Insights :
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Oxo-metal intermediate abstracts a hydrogen from the alkene.
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Oxygen rebound forms the epoxide while regenerating the catalyst.
Copolymerization-Assisted Synthesis
Recent advances integrate 1,2-epoxy-4-vinylcyclohexane synthesis with CO₂ utilization, yielding polycarbonates or cyclic carbonates. Iron-based catalysts (e.g., Fe complex A) enable alternating copolymerization with CO₂, producing polymers with tunable molecular weights (Mn = 1,995–3,784 g/mol) .
Table 2: Copolymerization Performance Metrics
Catalyst System | CO₂ Pressure (bar) | Temp (°C) | Selectivity (Polymer:Cyclic) | Mn (g/mol) |
---|---|---|---|---|
Fe complex A/PPNCl | 80 | 60 | 98% : 2% | 1,995 |
Fe complex A/Bu₄NBr | 80 | 60 | 78% : 22% | – |
Critical Variables :
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Co-catalyst : PPNCl enhances polymer selectivity (>98%) by stabilizing growing polymer chains.
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Temperature : Elevated temps (85°C) increase Mn but reduce selectivity due to competing cyclic carbonate formation.
Hydrolytic Ring-Opening and Re-Epoxidation
Post-synthetic modifications often necessitate reversible epoxide formation. Hydrolysis of this compound under acidic conditions yields a diol intermediate, which can be re-epoxidized using peroxides. This two-step process achieves >90% purity but requires careful control of water content to avoid polymerization .
Optimized Protocol :
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Hydrolysis : this compound in 0.1M H₂SO₄ at 50°C for 2h.
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Re-Epoxidation : Treat diol with 1.5 equiv mCPBA in CH₂Cl₂ at 0°C for 4h.
Emerging Methodologies
Photocatalytic Epoxidation
UV-activated titanium dioxide (TiO₂) catalysts show promise for solvent-free epoxidation, achieving 72% yield at ambient temperature. This method reduces energy consumption but currently lacks scalability.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes catalyze stereoselective epoxidation, though yields remain low (≤40%).
Chemical Reactions Analysis
Copolymerization with CO₂
VCHO undergoes catalytic copolymerization with CO₂ to form poly(vinylcyclohexene carbonate) (PVCC) or cyclic carbonates, depending on reaction conditions and catalysts. This process is highly tunable, enabling selective synthesis of polymeric or cyclic products .
Key Findings:
Catalyst System | Co-catalyst | Temp (°C) | CO₂ Pressure (bar) | VCHO Conversion (%) | Selectivity (Polycarbonate : Cyclic Carbonate) | Mn (g/mol) | PDI |
---|---|---|---|---|---|---|---|
Fe complex A/PPNCl | PPNCl | 60 | 80 | 48 | 98% : 2% | 1,995 | 1.2 |
Fe complex A/Bu₄NBr | Bu₄NBr | 60 | 80 | 27 | 78% : 22% | – | – |
Fe complex A/PPNCl | PPNCl | 85 | 80 | 69 | 73% : 27% | 3,784 | 1.4 |
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Mechanism : The iron-based catalyst activates CO₂ and VCHO, facilitating alternating insertion of CO₂ and epoxide units into the polymer chain .
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Functionalization : The pendant vinyl groups in PVCC enable post-polymerization modifications, such as cross-linking with 1,3-dithiols .
Effect of Co-catalysts
Co-catalyst choice critically influences reaction selectivity and efficiency :
Co-catalyst | Nucleophilicity | Role | Outcome |
---|---|---|---|
PPNCl | High | Stabilizes intermediates | Maximizes polycarbonate yield (>98%) |
Bu₄NBr | Moderate | Promotes cyclic product formation | Achieves 92% cyclic carbonate selectivity |
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Temperature Dependence : Higher temperatures (85°C) increase molar mass (Mn = 3,784 g/mol) but reduce polycarbonate selectivity .
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Catalyst Loading : Lower Fe/co-catalyst ratios (e.g., 1:11) shift selectivity toward cyclic carbonates .
Ring-Opening Reactions
The epoxide ring in VCHO reacts with nucleophiles, enabling diverse transformations:
Hydrolysis
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Reagents : Acidic or basic aqueous conditions.
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Product : Diol derivatives (unstable under standard conditions) .
Amine Addition
Oxidative Pathways
VCHO is metabolized in biological systems to form 4-vinylcyclohexene diepoxide, a more reactive species linked to oxidative stress and ovotoxicity . This pathway involves cytochrome P450-mediated oxidation .
Scientific Research Applications
Chemical Properties and Structure
1,2-EVC has the molecular formula and a molecular weight of 124.18 g/mol. Its structure features a three-membered epoxide ring, which contributes to its reactivity and biological activity. The presence of the vinyl group enhances its potential for polymerization reactions, making it an important compound in organic synthesis.
Polymer Synthesis
One of the primary applications of 1,2-EVC is as a precursor for epoxy resins . These thermosetting polymers are known for their excellent mechanical strength, chemical resistance, and adhesion properties. The compound undergoes ring-opening polymerization , leading to the formation of polyethers that can be cured with hardeners to create durable epoxy resins .
Table 1: Properties of Epoxy Resins Derived from 1,2-EVC
Property | Value |
---|---|
Mechanical Strength | High |
Chemical Resistance | Excellent |
Adhesion Properties | Strong |
Thermal Stability | Good |
Biodegradable Polymers
Research has shown that 1,2-EVC can be utilized in the synthesis of biodegradable polymers . These polymers have potential applications in drug delivery systems and tissue engineering due to their favorable degradation profiles and biocompatibility. The ability to tailor the properties of these polymers by varying reaction conditions and co-monomers makes 1,2-EVC a valuable building block in green chemistry initiatives.
Surface Modification
Another significant application is in the surface grafting of natural fibers, such as bamboo fibers. A study demonstrated that treating bamboo fibers with 1,2-EVC enhances their compatibility with unsaturated polyester resins, leading to improved mechanical properties of composite materials . This approach is particularly beneficial for developing sustainable materials with enhanced performance characteristics.
Toxicological Studies
The biological activity of 1,2-EVC has been investigated primarily concerning its metabolites. Notably, it exhibits ovotoxicity , adversely affecting ovarian function in model organisms like Drosophila melanogaster. The compound disrupts redox status and modifies various electrophile-sensitive target enzymes and genes, leading to oxidative stress and potential cellular damage .
Table 2: Biological Effects of 1,2-EVC
Effect | Model Organism | Mechanism |
---|---|---|
Ovarian Toxicity | Drosophila melanogaster | Disruption of redox status |
Cellular Damage | Various cell lines | Modification of target enzymes |
Environmental Impact and Safety Considerations
While 1,2-EVC has promising applications, it also poses potential health hazards. It is classified as flammable and an irritant . Safety protocols must be followed during handling to mitigate risks associated with exposure.
Mechanism of Action
EP-101 exerts its effects by blocking muscarinic receptors in the bronchial tissues, leading to bronchodilation. The molecular targets of EP-101 include the M3 muscarinic receptors, which are responsible for bronchoconstriction. By inhibiting these receptors, EP-101 helps relax the bronchial muscles, improving airflow and reducing symptoms of COPD .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 1,2-Epoxy-4-vinylcyclohexane and Analogues
Performance in Composite Materials
This compound outperforms siloxane-treated jute fibers and glass fiber hybrids in interfacial adhesion. For example:
- Bamboo fiber composites : Grafting with this compound increases tensile strength to 85 MPa , compared to 65 MPa for siloxane-modified jute fibers .
- Curing efficiency : Its low chlorine content (<10 ppm) avoids heavy metal residues, reducing gel time to 15–20 minutes versus 30–40 minutes for traditional epoxide catalysts .
In contrast, vinylcyclohexene dioxide (VCD) exhibits higher reactivity but poses significant health risks, including reproductive toxicity and carcinogenicity .
Market and Regulatory Landscape
- Pricing : this compound is priced at $120–150/kg (2025), competitive with cyclohexene oxide ($100–130/kg ) but more cost-effective than VCD ($200–250/kg ) due to safer handling requirements .
- Regulatory status: Classified under HS code 2932999090 (non-aromatic oxygen heterocycles) with a 3.7% tariff in the U.S., compared to VCD’s stricter controls under TSCA .
Biological Activity
1,2-Epoxy-4-vinylcyclohexane (1,2-EVC) is an organic compound characterized by its epoxide functional group and is recognized for its significant biological activity. Its chemical formula is C₈H₁₂O, and it plays a crucial role as a chemical intermediate in organic synthesis, particularly in the production of epoxy resins and specialty polymers. This article explores the biological activity of 1,2-EVC, focusing on its mechanisms of action, toxicity, and relevant research findings.
- Molecular Formula : C₈H₁₂O
- Molecular Weight : 124.18 g/mol
- Structure : Contains a three-membered epoxide ring which enhances its reactivity.
Mechanisms of Biological Activity
1,2-EVC exhibits various biological activities primarily due to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. The following mechanisms have been identified:
- Oxidative Stress Induction : 1,2-EVC disrupts redox status in cells, leading to oxidative stress. This is particularly evident in model organisms such as Drosophila melanogaster, where it affects ovarian function by modifying electrophile-sensitive target enzymes and genes.
- Reproductive Toxicity : Studies indicate that exposure to 1,2-EVC can lead to ovotoxicity, causing damage to ovarian tissues and impairing reproductive functions.
Toxicological Studies
Research has highlighted the potential health hazards associated with 1,2-EVC:
- Carcinogenic Potential : Long-term studies in mice have shown that skin applications of related compounds like 4-vinylcyclohexene diepoxide (a metabolite of 1,2-EVC) resulted in a significant incidence of skin tumors, including squamous-cell carcinomas .
- Survival Rates : In a study involving male Swiss mice treated with 10% solutions of similar compounds, the mean survival was notably reduced compared to control groups, indicating a link between exposure and increased mortality due to tumor development .
Table 1: Summary of Toxicological Findings
Detailed Research Findings
- Metabolism and Hydrolysis : The metabolism of 4-vinylcyclohexene diepoxide involves hydrolysis to glycols or conjugation with glutathione. The enzymatic activity related to these metabolic pathways has been quantified, showing varying rates depending on the substrate .
- Cellular Interactions : Studies have demonstrated that the interactions between 1,2-EVC and cellular components can lead to significant biological effects through pathways associated with oxidative stress and toxicity .
Q & A
Basic Research Questions
Q. Q1. What are the recommended methods for synthesizing 1,2-epoxy-4-vinylcyclohexane (EVC) in laboratory settings?
Synthesis typically involves the epoxidation of 4-vinylcyclohexene using peroxides or peracids under controlled conditions. For example, catalytic epoxidation with CO₂ has been explored using iron pyridylamino-bis(phenolate) complexes, achieving conversions up to 85% under optimized conditions (70°C, 24 hours, 0.1 mol% catalyst loading) . Purification often employs fractional distillation due to EVC’s boiling point of 169°C and density of 0.952 g/mL at 25°C .
Q. Q2. How should researchers characterize the purity and structural integrity of EVC?
Gas chromatography (GC) with flame ionization detection is standard for purity analysis (>98% as per TCI specifications) . Structural confirmation requires NMR (¹H and ¹³C) and FTIR spectroscopy. Key spectral markers include epoxy ring protons (δ 3.2–3.5 ppm in ¹H NMR) and C-O-C stretching vibrations (~1250 cm⁻¹ in IR) .
Q. Q3. What solvent systems are compatible with EVC for polymerization studies?
EVC is soluble in non-polar solvents (e.g., toluene, cyclohexane) and polar aprotic solvents (e.g., THF, DMF). However, protic solvents (e.g., water, alcohols) may induce ring-opening reactions, necessitating anhydrous conditions for stable storage .
Advanced Research Questions
Q. Q4. How does EVC perform as a monomer in CO₂-based copolymerization reactions?
EVC reacts with CO₂ via ring-opening copolymerization to form polycarbonates. Catalytic screening using iron complexes (e.g., complex A) shows selectivity for alternating polycarbonate linkages (>90%) with moderate molecular weights (Mn = 8,500–12,000 g/mol) and PDIs of 1.2–1.5. Key variables include catalyst loading (0.05–0.2 mol%), CO₂ pressure (10–30 bar), and reaction time (12–48 hours) .
Q. Q5. What methodological challenges arise when grafting EVC onto natural fibers for composite materials?
Surface grafting of EVC onto bamboo fibers requires precise control of initiator concentration (e.g., benzoyl peroxide) and reaction time to avoid premature cross-linking. A common error involves miscalculating crystallinity indices (CrI) using the Segal method, where CrI = (I₂₀₀ − Iₐₘₒᵣₚₕ)/I₂₀₀ × 100. Overlooking amorphous contributions can inflate CrI values by 10–15% .
Q. Q6. How do stereoisomers of EVC influence its reactivity in epoxy-amine curing systems?
The isomer mixture (e.g., 3-vinyl-7-oxabicyclo[4.1.0]heptane) exhibits varied reactivity due to steric hindrance at the epoxy ring. Kinetic studies using differential scanning calorimetry (DSC) show that cis-isomers cure 20–30% faster than trans-isomers with aliphatic amines, requiring adjusted stoichiometric ratios for optimal cross-link density .
Q. Data Contradiction and Reproducibility
Q. Q7. How should researchers address discrepancies in reported catalytic efficiencies for EVC/CO₂ copolymerization?
Contradictions in turnover numbers (TONs) often stem from inconsistent CO₂ pressure calibration or residual moisture in reaction systems. Reproducibility requires strict adherence to anhydrous protocols and validation using internal standards (e.g., deuterated solvents for NMR yield quantification) .
Q. Q8. Why do toxicity profiles of EVC vary across studies, and how can this be mitigated?
Discrepancies arise from differing impurity levels (e.g., unreacted 4-vinylcyclohexene or diepoxide byproducts). IARC guidelines recommend rigorous purification and LC-MS analysis to identify trace contaminants (e.g., 4-vinylcyclohexene diepoxide, CAS 106-87-6) before toxicological assays .
Q. Safety and Handling
Q. Q9. What are the critical safety protocols for handling EVC in polymer labs?
EVC is flammable (flash point: 45°C) and a suspected carcinogen (IARC Group 2B). Use explosion-proof equipment, grounding during transfer, and PPE (nitrile gloves, respirators). Store under nitrogen at 2–8°C to prevent peroxidation .
Q. Q10. How should waste EVC and its reaction byproducts be disposed of?
Neutralize epoxy residues with aqueous 10% NaOH, then incinerate in a licensed facility. Avoid landfill disposal due to potential groundwater contamination from leaching diepoxides .
Properties
IUPAC Name |
3-ethenyl-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFKNONPLNAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29829-07-0 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29829-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10861725 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106-86-5 | |
Record name | 4-Vinylcyclohexene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Epoxy-4-vinylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-epoxy-4-vinylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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